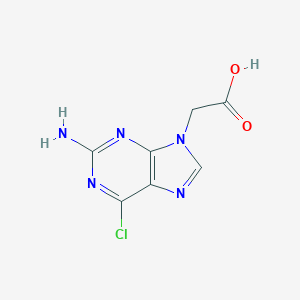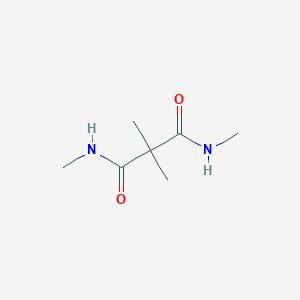
n,n',2,2-Tetramethylpropanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2,2-Tetramethylpropanediamide (TMPDA) is a chemical compound that is widely used in scientific research. It is a colorless, odorless, and non-toxic liquid that is soluble in water, ethanol, and other polar solvents. TMPDA is a versatile reagent that is used in various chemical reactions, and it has several applications in the field of biochemistry and pharmaceuticals.
Wirkmechanismus
N,n',2,2-Tetramethylpropanediamide acts as a protecting group for amines by forming a stable amide bond with the amine group. This protects the amine from unwanted reactions during the synthesis of peptides and other bioactive molecules. n,n',2,2-Tetramethylpropanediamide also acts as a ligand in transition metal catalyzed reactions by coordinating with the metal center and stabilizing the intermediate species.
Biochemical and Physiological Effects:
n,n',2,2-Tetramethylpropanediamide has no known biochemical or physiological effects. It is a non-toxic compound that is safe to handle and use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
N,n',2,2-Tetramethylpropanediamide is a versatile reagent that has several advantages in laboratory experiments. It is a stable and non-toxic compound that can be easily handled and stored. n,n',2,2-Tetramethylpropanediamide is also a cost-effective reagent that is readily available in the market. However, n,n',2,2-Tetramethylpropanediamide has some limitations in laboratory experiments. It is not compatible with some solvents and reagents, and it can interfere with some analytical methods.
Zukünftige Richtungen
There are several future directions for the use of n,n',2,2-Tetramethylpropanediamide in scientific research. One potential application is in the development of new drugs and bioactive molecules. n,n',2,2-Tetramethylpropanediamide can be used as a protecting group for amines in the synthesis of peptides and other bioactive molecules. This can lead to the development of new drugs with improved efficacy and reduced side effects. Another potential application is in the development of new catalysts for organic reactions. n,n',2,2-Tetramethylpropanediamide can be used as a ligand in transition metal catalyzed reactions, and this can lead to the development of new catalysts with improved activity and selectivity. Finally, n,n',2,2-Tetramethylpropanediamide can be used in the development of new materials with unique properties. n,n',2,2-Tetramethylpropanediamide can be used as a building block in the synthesis of polymers and other materials, and this can lead to the development of new materials with improved mechanical, electrical, and optical properties.
Conclusion:
In conclusion, n,n',2,2-Tetramethylpropanediamide is a versatile reagent that has several applications in scientific research. It is a stable and non-toxic compound that can be easily handled and used in laboratory experiments. n,n',2,2-Tetramethylpropanediamide is used as a protecting group for amines in organic synthesis, as a ligand in transition metal catalyzed reactions, and as a solvent for the synthesis of organic compounds. There are several future directions for the use of n,n',2,2-Tetramethylpropanediamide in scientific research, including the development of new drugs, catalysts, and materials.
Synthesemethoden
N,n',2,2-Tetramethylpropanediamide is synthesized by the reaction of 2,2-dimethylpropionyl chloride with ammonia in the presence of a solvent such as ether or toluene. The reaction yields n,n',2,2-Tetramethylpropanediamide as a colorless liquid with a high purity level. The synthesis of n,n',2,2-Tetramethylpropanediamide is a straightforward process that can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
N,n',2,2-Tetramethylpropanediamide is used as a protecting group for amines in organic synthesis. It is also used as a ligand in transition metal catalyzed reactions. n,n',2,2-Tetramethylpropanediamide is an essential reagent in the synthesis of peptides and other bioactive molecules. It is used in the solid-phase peptide synthesis (SPPS) as a coupling reagent to form peptide bonds. n,n',2,2-Tetramethylpropanediamide is also used as a solvent for the synthesis of metal complexes and other organic compounds.
Eigenschaften
CAS-Nummer |
155199-55-6 |
|---|---|
Produktname |
n,n',2,2-Tetramethylpropanediamide |
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
N,N',2,2-tetramethylpropanediamide |
InChI |
InChI=1S/C7H14N2O2/c1-7(2,5(10)8-3)6(11)9-4/h1-4H3,(H,8,10)(H,9,11) |
InChI-Schlüssel |
ZJNFJISTUKDHHM-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC)C(=O)NC |
Kanonische SMILES |
CC(C)(C(=O)NC)C(=O)NC |
Synonyme |
2-dmMA N,N'-dimethyl-2-dimethylmalondiamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)
![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)
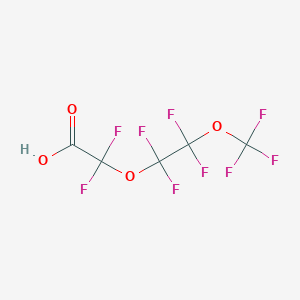

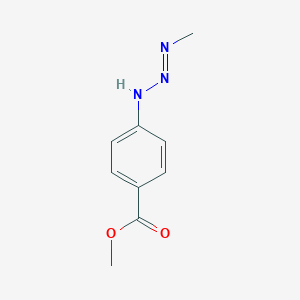
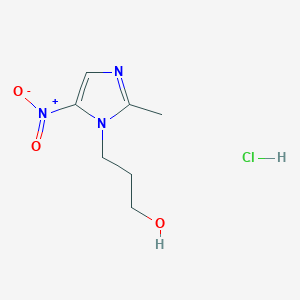

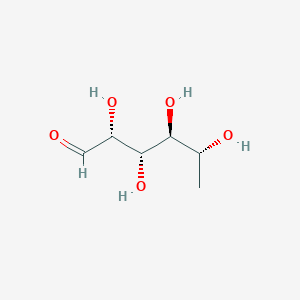
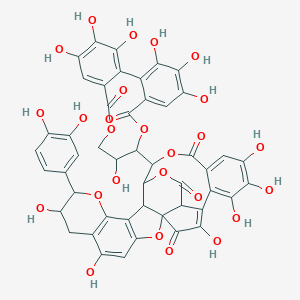
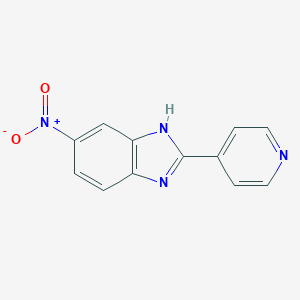
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)


